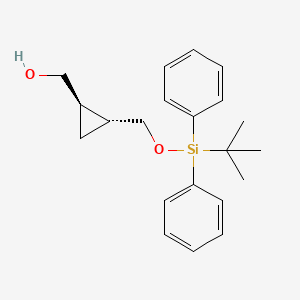![molecular formula C14H13ClFN3 B12043327 4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine](/img/structure/B12043327.png)
4-Chloro-2-[2-(2-fluoro-phenyl)-pyrrolidin-1-yl]-pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cloro-2-[2-(2-fluoro-fenil)-pirrolidin-1-il]-pirimidina es un compuesto heterocíclico que contiene anillos de pirimidina y pirrolidina.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-Cloro-2-[2-(2-fluoro-fenil)-pirrolidin-1-il]-pirimidina normalmente implica la reacción de 2-(2-fluorofenil)pirrolidina con 4-cloropirimidina en condiciones específicas. La reacción a menudo se lleva a cabo en presencia de una base como el carbonato de potasio y un solvente como la dimetilformamida (DMF). La mezcla se calienta para facilitar la reacción, lo que lleva a la formación del compuesto deseado .
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización y la cromatografía para obtener productos de alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
4-Cloro-2-[2-(2-fluoro-fenil)-pirrolidin-1-il]-pirimidina puede sufrir varias reacciones químicas, que incluyen:
Reacciones de sustitución: El grupo cloro puede ser sustituido por otros nucleófilos.
Oxidación y reducción: El compuesto puede ser oxidado o reducido en condiciones específicas.
Reacciones de acoplamiento: Puede participar en reacciones de acoplamiento Suzuki-Miyaura para formar enlaces carbono-carbono.
Reactivos y condiciones comunes
Reacciones de sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles.
Oxidación: Se pueden utilizar reactivos como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Se emplean agentes reductores como el hidruro de litio y aluminio (LiAlH4).
Reacciones de acoplamiento: Los catalizadores de paladio y los ácidos borónicos se utilizan típicamente en el acoplamiento Suzuki-Miyaura.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, las reacciones de sustitución pueden producir varias pirimidinas sustituidas, mientras que las reacciones de acoplamiento pueden producir compuestos biarílicos .
Aplicaciones Científicas De Investigación
4-Cloro-2-[2-(2-fluoro-fenil)-pirrolidin-1-il]-pirimidina tiene varias aplicaciones de investigación científica:
Química medicinal: Se investiga por su potencial como agente antiinflamatorio y otros usos terapéuticos.
Estudios biológicos: El compuesto se utiliza en estudios para comprender su interacción con objetivos biológicos y sus efectos sobre los procesos celulares.
Aplicaciones industriales: Se explora su uso en la síntesis de otras moléculas orgánicas complejas y como intermedio en la producción farmacéutica.
Mecanismo De Acción
El mecanismo de acción de 4-Cloro-2-[2-(2-fluoro-fenil)-pirrolidin-1-il]-pirimidina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir o activar estos objetivos, lo que lleva a diversos efectos biológicos. Por ejemplo, puede inhibir las enzimas ciclooxigenasas, reduciendo la producción de prostaglandinas proinflamatorias .
Comparación Con Compuestos Similares
Compuestos similares
2-(2-Fluorofenil)pirrolidina: Un precursor en la síntesis del compuesto objetivo.
4-Cloropirimidina: Otro precursor utilizado en la síntesis.
N-arílideno-2-(4-cloro-2-(2-fluorofenoxi)fenil)ácidos acéticos hidrazidas: Compuestos con características estructurales similares y potencial actividad antiinflamatoria.
Singularidad
4-Cloro-2-[2-(2-fluoro-fenil)-pirrolidin-1-il]-pirimidina es única debido a su combinación específica de anillos de pirimidina y pirrolidina, lo que confiere propiedades químicas y biológicas distintas. Su capacidad de sufrir diversas reacciones químicas y sus posibles aplicaciones terapéuticas la convierten en un compuesto valioso en la investigación científica .
Propiedades
Fórmula molecular |
C14H13ClFN3 |
|---|---|
Peso molecular |
277.72 g/mol |
Nombre IUPAC |
4-chloro-2-[2-(2-fluorophenyl)pyrrolidin-1-yl]pyrimidine |
InChI |
InChI=1S/C14H13ClFN3/c15-13-7-8-17-14(18-13)19-9-3-6-12(19)10-4-1-2-5-11(10)16/h1-2,4-5,7-8,12H,3,6,9H2 |
Clave InChI |
QKGSLZQPOROCGH-UHFFFAOYSA-N |
SMILES canónico |
C1CC(N(C1)C2=NC=CC(=N2)Cl)C3=CC=CC=C3F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 2-{2,5-dimethyl-3-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-1H-pyrrol-1-yl}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12043244.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12043259.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12043281.png)



![N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12043303.png)
![3-nitrobenzaldehyde [3-methyl-7-(1-naphthylmethyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B12043305.png)


![1-[4-(2-Chlorophenyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12043317.png)
![{(5Z)-5-[(9-methyl-2-{[3-(4-morpholinyl)propyl]amino}-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B12043322.png)
